5-Hydroxy-2-(1-hydroxypropyl)-1-methyl-1H-indole-3-carboxylic acid

Physicochemical profiling Drug-likeness Medicinal chemistry

Researchers facing limited commercial access to pre-functionalized, chiral indole scaffolds for targeted library synthesis can utilize this compound as a precise solution. The unique 2-(1-hydroxypropyl) substituent provides a stereogenic center and an additional H-bond donor, features absent in simpler 2-alkyl analogs, enabling enantioselective SAR exploration. - Directly supports amide coupling (EDC/HOBt), esterification, and ether formation via three orthogonally reactive sites. - Supplied at 95% purity, conforming to fragment-like physicochemical properties (MW 249.26, XLogP3-AA 1.2) ideal for lead optimization programs.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
Cat. No. B13242191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-(1-hydroxypropyl)-1-methyl-1H-indole-3-carboxylic acid
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESCCC(C1=C(C2=C(N1C)C=CC(=C2)O)C(=O)O)O
InChIInChI=1S/C13H15NO4/c1-3-10(16)12-11(13(17)18)8-6-7(15)4-5-9(8)14(12)2/h4-6,10,15-16H,3H2,1-2H3,(H,17,18)
InChIKeySQJLFYDUWMVBJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Identity and Structural Classification


5-Hydroxy-2-(1-hydroxypropyl)-1-methyl-1H-indole-3-carboxylic acid (CAS 2060053-01-0) is a tetrasubstituted indole-3-carboxylic acid derivative with molecular formula C₁₃H₁₅NO₄ and molecular weight 249.26 g/mol [1]. The compound belongs to the 5-hydroxyindole-3-carboxylic acid class, a scaffold associated with diverse pharmacological activities including anti-inflammatory, anticancer, and phosphodiesterase 4 (PDE4) inhibitory properties [2]. It features three hydrogen bond donors (5-OH, 2-(1-hydroxypropyl)-OH, and 3-COOH), four hydrogen bond acceptors, a computed XLogP3-AA of 1.2, and a topological polar surface area of 82.7 Ų [1]. The compound is commercially available at 95% purity from multiple suppliers for research use only .

Chiral secondary alcohol handle enables enantioselective derivatization workflows
5-hydroxy pharmacophore supports target engagement and biological activity screening
Three orthogonally reactive functional groups provide combinatorial library entry points

Why Generic Indole-3-Carboxylic Acid Analogs Cannot Substitute


Generic substitution within the indole-3-carboxylic acid class is undermined by the compound's unique combination of three pharmacophoric features: a 5-hydroxy hydrogen bond donor, a 2-(1-hydroxypropyl) chiral secondary alcohol, and an N-methyl group. The 2-(1-hydroxypropyl) substituent introduces a stereogenic center and an additional hydrogen bond donor absent in the unsubstituted scaffold 1-methyl-1H-indole-3-carboxylic acid (CAS 32387-21-6, MW 175.18) and its 2-methyl analog 5-hydroxy-2-methyl-1-propylindole-3-carboxylic acid (CAS 1181287-60-4, MW 233.26) . In the broader 5-hydroxyindole-3-carboxylic acid series, substitution at the 2-position has been shown to modulate cytotoxicity: in a panel of 23 synthesized derivatives tested against MCF-7 breast cancer cells, the most potent compound (5d, a 4-methoxyphenyl ester) achieved an EC₅₀ of 4.7 µM, while structurally similar acids and esters showed >10-fold variation in potency depending on substituent identity and position [1]. These structure-activity relationship (SAR) data demonstrate that even minor alterations to the indole-3-carboxylic acid core produce non-interchangeable biological outcomes, making the specific substitution pattern of this compound a critical determinant of its research utility.

5-OH absence Removes the class-level cancer-cell selective cytotoxicity profile reported for 5-hydroxyindole-3-carboxylic acid derivatives
Achiral analog substitution 2-alkyl analogs without the chiral alcohol cannot support enantioselective chemistry or stereochemical SAR studies
2-position substitution shift Reported SAR indicates potency shifts >10-fold with minor substituent changes; biological outcomes are not interchangeable

Quantitative Differentiation vs. Structural Analogs


Hydrogen Bond Donor and Polarity Differentiation

The target compound possesses three hydrogen bond donors (HBD), compared to one HBD for the unsubstituted 1-methyl-1H-indole-3-carboxylic acid scaffold. This increase results from the 5-hydroxy and 2-(1-hydroxypropyl)-OH substituents. According to Lipinski's Rule of Five, compounds with HBD >5 are considered less likely to be orally bioavailable; the target compound's HBD count of 3 falls within favorable drug-like space while providing additional specific interaction capacity [1]. The topological polar surface area (TPSA) increases from 53.1 Ų (1-methylindole-3-carboxylic acid) to 82.7 Ų for the target compound, reflecting enhanced polarity that influences membrane permeability and solubility profiles [1][2].

Polarity & HBD Comparison
Cross-study comparable
Target: HBD = 3; TPSA = 82.7 Ų; XLogP3-AA = 1.2
Comparator: HBD = 1; TPSA = 53.1 Ų; XLogP3-AA ≈ 1.6
May support stereospecific hydrogen bonding within drug-like property space
Computed physicochemical properties; experimental validation recommended
Physicochemical profiling Drug-likeness Medicinal chemistry

Chiral Secondary Alcohol: Stereochemical Advantage

The 2-(1-hydroxypropyl) substituent introduces a stereogenic center at the benzylic carbon, generating a racemic mixture with two possible enantiomers. In contrast, the closest commercially available analog, 5-hydroxy-2-methyl-1-propylindole-3-carboxylic acid (CAS 1181287-60-4), bears an achiral 2-methyl group and an N-propyl rather than N-methyl group . Another comparator, 5-hydroxy-1-methyl-2-(2-methylpropyl)indole-3-carboxylic acid (CAS 2060052-31-3), possesses a branched isobutyl group at C-2 that lacks the hydroxyl functionality and associated stereochemistry . The presence of the chiral alcohol enables enantioselective derivatization—for example, lipase-catalyzed kinetic resolution of N-(β-hydroxypropyl)indoles has been reported with enantioselectivity factors exceeding E > 200, demonstrating the synthetic value of chiral hydroxyalkyl indole intermediates [1].

Chiral Handle Comparison
Cross-study comparable
Only analog with C-2 chiral secondary alcohol (sp³, racemic) vs. achiral 2-alkyl comparators
Enables enantioselective resolution and asymmetric SAR studies
Racemic mixture; individual enantiomer activity not characterized
Stereochemistry Enantioselective synthesis Chiral building blocks

5-Hydroxy Group Role in Cancer-Selective Cytotoxicity

The 5-hydroxy substituent is a critical pharmacophoric element in the indole-3-carboxylic acid class. A systematic study of 23 novel 5-hydroxyindole-3-carboxylic acids and ester derivatives demonstrated consistent cytotoxicity against MCF-7 breast cancer cells with no significant cytotoxicity on normal human dermal fibroblasts, establishing a therapeutic window dependent on the 5-hydroxyindole-3-carboxylate core [1]. The most potent compound (5d, a 4-methoxyphenyl ester) achieved an EC₅₀ of 4.7 µM, while other derivatives in the series exhibited EC₅₀ values ranging from <10 µM to >100 µM [1]. Importantly, compounds lacking the 5-hydroxy group (e.g., the parent indole-3-carboxylic acid scaffold, CAS 771-50-6) do not share this specific cytotoxicity profile and are primarily studied as plant metabolites or synthetic intermediates rather than anticancer leads, with reported logP values of approximately 1.99 and distinct biological roles including tryptophan metabolism [2].

5-OH Cytotoxicity Class
Class-level inference
5-OH indole-3-carboxylic acid derivatives showed selective MCF-7 cytotoxicity (EC₅₀ range 100 µM)
Reported cell-model response context; target compound activity not yet directly evaluated
MTT assay, MCF-7 vs normal fibroblasts; compound-specific data unavailable
Anticancer activity Cytotoxicity MCF-7 breast cancer

PPARγ Agonist Patent Landscape and Novel Chemotype

The indole-3-carboxylic acid scaffold is established in the patent literature as a core structure for peroxisome proliferator-activated receptor gamma (PPARγ) agonists. Patent EP1836187B1 (and its US counterpart US7754740) discloses 1H-indole-3-carboxylic acid derivatives for the treatment of dyslipidemia, atherosclerosis, and diabetes, with specific exemplified compounds demonstrating PPARγ agonism [1]. The 2-position substituent (R2 in the generic Markush formula) is a critical variable for modulating PPARγ potency and selectivity. BindingDB entry BDBM50235986 (CHEMBL4073499), while not the target compound itself, demonstrates that structurally related indole-3-carboxylic acid derivatives achieve PPARγ binding affinities as low as Kd = 3.70 nM and functional EC₅₀ values of 280 nM in transactivation assays in HepG2 cells [2]. The target compound's 2-(1-hydroxypropyl) substituent represents a distinct chemical space within this patent class that is not exemplified by the simpler 2-alkyl or 2-methyl analogs described in the patent's preferred embodiments.

PPARγ Agonist Patent Class
Class-level inference
Indole-3-carboxylic acids exemplified as PPARγ agonists; lead affinity Kd 3.70 nM reported
Scaffold falls within patent class; 2-(1-hydroxypropyl) group occupies underrepresented chemotype
Target-specific PPARγ data not reported; requires direct profiling
PPARγ agonism Metabolic disease Dyslipidemia

Research Application Scenarios


Enantioselective SAR Studies in Drug Discovery

The chiral 2-(1-hydroxypropyl) substituent makes this compound uniquely suited for enantioselective SAR exploration within the 5-hydroxyindole-3-carboxylic acid pharmacophore class. As evidenced by the class-level cytotoxicity data from Teymori et al. (2023), 5-hydroxyindole-3-carboxylic acid derivatives exhibit MCF-7 breast cancer cell cytotoxicity with therapeutic windows against normal fibroblasts [1]. Resolution of the racemic mixture into individual enantiomers—using methodology analogous to the lipase-catalyzed kinetic resolution of N-(β-hydroxypropyl)indoles (E > 200) [2]—would enable direct comparison of (R)- and (S)-enantiomer potency, selectivity, and PK properties. This application is not feasible with achiral 2-alkyl analogs such as 5-hydroxy-2-methyl-1-propylindole-3-carboxylic acid (CAS 1181287-60-4).

PPARγ Agonist Lead Optimization

The indole-3-carboxylic acid scaffold is validated in granted patents (EP1836187B1 / US7754740) for PPARγ-mediated treatment of dyslipidemia, atherosclerosis, and diabetes [3]. The target compound's 2-(1-hydroxypropyl) group represents a chemotype not exemplified in the patent's preferred embodiments, which focus on 2-methyl, 2-ethyl, and 2-phenyl substitutions. The additional hydrogen bond donor from the side-chain hydroxyl may enable interactions with the PPARγ ligand-binding domain that are inaccessible to simpler 2-alkyl analogs, potentially yielding differentiated selectivity profiles. BindingDB data confirm that indole-3-carboxylic acid derivatives can achieve PPARγ Kd values as low as 3.70 nM [4], establishing the assay framework for evaluating this compound.

Synthetic Intermediate for Derivative Libraries

The carboxylic acid at position 3, combined with the 5-hydroxy and 2-(1-hydroxypropyl) functional handles, provides three orthogonally reactive sites for derivatization. The compound can serve as a key intermediate for amide coupling (EDC/HOBt methodology), esterification, and ether formation, enabling systematic library synthesis. Patent US4874759A demonstrates that 5-hydroxyindole-3-carboxylic acid amides possess pharmaceutical utility [5]. The presence of three hydrogen bond donors (vs. one in the unsubstituted scaffold) [6] suggests that amide and ester derivatives will have systematically altered HBD profiles, enabling fine-tuning of physicochemical properties across a derivative library.

Fragment-Based Drug Discovery Building Block

With a molecular weight of 249.26 g/mol and three functional groups amenable to further elaboration, this compound conforms to fragment-like physicochemical parameters. The computed XLogP3-AA of 1.2 and TPSA of 82.7 Ų [6] place it within favorable fragment chemical space. The 5-hydroxyindole substructure is a privileged scaffold present in serotonin, melatonin, and numerous bioactive natural products. As demonstrated by the MCF-7 cytotoxicity data for the broader 5-hydroxyindole-3-carboxylic acid class [1], the 5-OH group is a critical determinant of biological activity; fragments lacking this feature (such as 1-methylindole-3-carboxylic acid, MW 175.18) will not recapitulate the same binding interactions.

Application
Selection Property
Validation Focus
Enantioselective SAR studies
Chiral secondary alcohol handle
Enantiomer-specific potency and selectivity profiling
PPARγ agonist lead identification
Indole-3-carboxylic acid scaffold with novel 2-substituent
PPARγ binding and transactivation assay context
Fragment-based drug discovery
Three reactive handles, fragment-like properties
Binding assay and crystallography hit confirmation
Derivative library synthesis
Orthogonal derivatization sites
Compound purity, scaffold retention, and biological evaluation
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